molecular formula C16H17N7O2 B2355604 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034369-62-3

2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2355604
CAS RN: 2034369-62-3
M. Wt: 339.359
InChI Key: ONWAURQXPTXDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, a triazole ring, and a pyridazine ring, all of which are nitrogen-containing heterocycles . This compound is related to a series of [1,2,4]triazolo[4,3-b]pyridazine derivatives that have been studied as bromodomain inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring multiple ring structures including a pyridine ring, a triazole ring, and a pyridazine ring . The binding modes of similar [1,2,4]triazolo[4,3-b]pyridazine derivatives have been characterized by determining the crystal structures of BD1 in complex with selected inhibitors .

Scientific Research Applications

Anti-Tubercular Agent

This compound has been explored for its potential as an anti-tubercular agent . The structural similarity to pyrazinamide, a first-line drug used in tuberculosis (TB) therapy, suggests that it could be effective against Mycobacterium tuberculosis . The compound’s ability to inhibit the growth of TB bacteria could be significant in the development of new treatments, especially considering the rise of multi-drug resistant TB strains.

Analgesic and Anti-Inflammatory

Compounds with pyridazine moieties have shown analgesic and anti-inflammatory activities . This compound could be developed into a drug that manages pain and inflammation, possibly with fewer side effects than current medications. Further research could explore its mechanism of action and optimal dosing for pain relief.

properties

IUPAC Name

2-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c24-15-11(4-3-7-17-15)16(25)18-10-14-20-19-12-5-6-13(21-23(12)14)22-8-1-2-9-22/h3-7H,1-2,8-10H2,(H,17,24)(H,18,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWAURQXPTXDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC=CNC4=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.